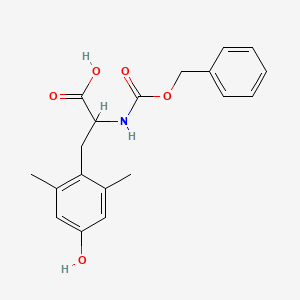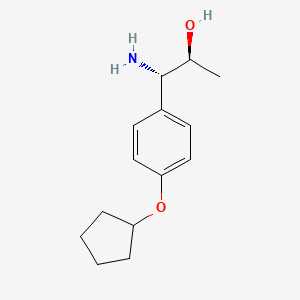
1-Bromodifluoromethyl-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromodifluoromethyl-imidazole is a fluorinated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromodifluoromethyl-imidazole can be synthesized from imidazole and dibromodifluoromethane. The reaction typically involves the use of a base to deprotonate the imidazole, followed by nucleophilic substitution with dibromodifluoromethane . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromodifluoromethyl-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted imidazoles, while oxidation reactions can produce imidazole N-oxides .
Wissenschaftliche Forschungsanwendungen
1-Bromodifluoromethyl-imidazole has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism by which 1-Bromodifluoromethyl-imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Trifluoromethyl-imidazole: Similar in structure but with a trifluoromethyl group instead of a bromodifluoromethyl group.
2-Bromomethyl-imidazole: Contains a bromomethyl group at the 2-position of the imidazole ring.
4,5-Difluoroimidazole: A difluorinated imidazole with fluorine atoms at positions 4 and 5.
Uniqueness: 1-Bromodifluoromethyl-imidazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications, distinguishing it from other fluorinated imidazoles .
Eigenschaften
Molekularformel |
C4H3BrF2N2 |
|---|---|
Molekulargewicht |
196.98 g/mol |
IUPAC-Name |
1-[bromo(difluoro)methyl]imidazole |
InChI |
InChI=1S/C4H3BrF2N2/c5-4(6,7)9-2-1-8-3-9/h1-3H |
InChI-Schlüssel |
ZGLDNIBYPINLFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)C(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Bis(tert-butoxycarbonyl)amino]pyridine](/img/structure/B13032176.png)
![8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one](/img/structure/B13032187.png)

![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)

![(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13032212.png)


![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)


